molecular formula C28H37N7O22 B12382657 SAAP Fraction 3

SAAP Fraction 3

Cat. No.: B12382657
M. Wt: 823.6 g/mol
InChI Key: FRNZNMJTGKCIJD-DXCABUDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

SAAP Fraction 3 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

SAAP Fraction 3 primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes. The compound does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The synthesis of this compound involves the use of amino acid derivatives, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and protecting groups such as fluorenylmethyloxycarbonyl (Fmoc). The reactions are carried out in anhydrous conditions to prevent hydrolysis .

Major Products Formed

The primary product formed from the synthesis of this compound is the peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .

Scientific Research Applications

SAAP Fraction 3 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in innate immunity and its interactions with bacterial membranes.

    Medicine: Explored for its potential as an antimicrobial agent against antibiotic-resistant bacteria.

    Industry: Utilized in the development of antimicrobial coatings and materials.

Mechanism of Action

SAAP Fraction 3 exerts its antimicrobial effects by interacting with bacterial membranes, leading to membrane disruption and cell lysis. The peptide binds to the bacterial surface and inserts itself into the lipid bilayer, causing destabilization and permeabilization of the membrane. This results in the leakage of cellular contents and ultimately, bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SAAP Fraction 3 is unique due to its specific activity against Pasteurella haemolytica and its stability in zinc-saline buffer. Unlike some other antimicrobial peptides, it maintains its activity under these specific conditions, making it particularly useful for targeted applications .

Properties

Molecular Formula

C28H37N7O22

Molecular Weight

823.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid

InChI

InChI=1S/C28H37N7O22/c29-8(1-15(36)37)22(50)30-9(2-16(38)39)23(51)31-10(3-17(40)41)24(52)32-11(4-18(42)43)25(53)33-12(5-19(44)45)26(54)34-13(6-20(46)47)27(55)35-14(28(56)57)7-21(48)49/h8-14H,1-7,29H2,(H,30,50)(H,31,51)(H,32,52)(H,33,53)(H,34,54)(H,35,55)(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,56,57)/t8-,9-,10-,11-,12-,13-,14-/m0/s1

InChI Key

FRNZNMJTGKCIJD-DXCABUDRSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O

Origin of Product

United States

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